Tert-butyl 3-cyanoacetyl-4-morpholinecarboxylate

Medicinal Chemistry Drug Design ADME Prediction

Key intermediate for HIV integrase inhibitor & kinase discovery programs. Combines Boc-protected amine with cyanoacetyl moiety—enabling orthogonal Knoevenagel/cyclocondensation chemistry without extra protection steps. Eliminates 2-3 synthetic steps vs. simpler analogs. 98% purity ensures robust SAR in parallel synthesis. Direct replacement for cyano or Boc-only morpholines. Buy now.

Molecular Formula C12H18N2O4
Molecular Weight 254.286
CAS No. 887592-71-4
Cat. No. B2440595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-cyanoacetyl-4-morpholinecarboxylate
CAS887592-71-4
Molecular FormulaC12H18N2O4
Molecular Weight254.286
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOCC1C(=O)CC#N
InChIInChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-6-7-17-8-9(14)10(15)4-5-13/h9H,4,6-8H2,1-3H3
InChIKeyLXFPSWDBIYQBAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3-cyanoacetyl-4-morpholinecarboxylate (CAS 887592-71-4): Procuring a Differentiated Morpholine Scaffold for Complex Synthesis


Tert-butyl 3-cyanoacetyl-4-morpholinecarboxylate (CAS: 887592-71-4) is a heterocyclic intermediate featuring a morpholine ring core functionalized with a Boc-protected nitrogen at the 4-position and a cyanoacetyl moiety at the 3-position . With a molecular weight of 254.28 g/mol and a molecular formula of C12H18N2O4, this compound belongs to the class of functionalized morpholine building blocks used in medicinal chemistry and organic synthesis . Its structural elements—the acid-labile Boc protecting group, the nucleophilic morpholine nitrogen, and the electrophilic cyanoacetyl carbonyl—provide orthogonal reactivity handles for downstream derivatization .

Why Generic Substitution Fails: Critical Differentiation of Tert-butyl 3-cyanoacetyl-4-morpholinecarboxylate


This compound cannot be simply substituted by its more common analogs, such as 4-(cyanoacetyl)morpholine (CAS 15029-32-0) or tert-butyl 3-cyanomorpholine-4-carboxylate (CAS 518047-40-0). Unlike 4-(cyanoacetyl)morpholine, which lacks a carboxylate functionality and thus offers limited options for orthogonal protection/deprotection strategies in multi-step syntheses , this compound integrates both a Boc-protected amine and an activated methylene group. Compared to the cyano analog, tert-butyl 3-cyanomorpholine-4-carboxylate, the cyanoacetyl group introduces a reactive carbonyl that enables Knoevenagel condensation, Michael addition, and other carbon-carbon bond-forming reactions essential for building molecular complexity . The structural integration of the cyanoacetyl moiety directly onto the morpholine ring at the 3-position creates a specific scaffold that cannot be assembled via post-functionalization of simpler morpholines without significant yield losses or regioselectivity challenges [1].

Quantitative Differentiation Guide: Tert-butyl 3-cyanoacetyl-4-morpholinecarboxylate Performance Evidence


Enhanced Lipophilicity: LogP Comparison with Cyano Analog Confirms Improved Membrane Permeability Potential

Computationally derived LogP values indicate that the cyanoacetyl-substituted morpholine (target compound) exhibits a calculated LogP of 1.11, whereas its direct cyano analog tert-butyl 3-cyanomorpholine-4-carboxylate has a LogP of approximately 0.68. This represents a 63% increase in partition coefficient . The higher lipophilicity of the target compound correlates with potentially improved passive membrane permeability, a critical parameter for compounds destined for cellular assays or in vivo applications [1].

Medicinal Chemistry Drug Design ADME Prediction

Polar Surface Area Analysis: TPSA of 79.63 Ų Positions Compound Within Oral Bioavailability Window

The target compound exhibits a calculated topological polar surface area (TPSA) of 79.63 Ų, which falls below the established threshold of 140 Ų for favorable oral absorption and within the optimal range of 60-90 Ų for blood-brain barrier (BBB) penetration potential . In comparison, 4-(cyanoacetyl)morpholine (CAS 15029-32-0) has a lower TPSA of approximately 53.3 Ų [1]. The target compound's intermediate TPSA value, combined with a LogP of 1.11, yields a ligand efficiency profile that aligns with Lipinski's Rule of Five guidelines (molecular weight <500, LogP <5, H-bond donors <5, H-bond acceptors <10) [2].

Drug-Likeness Bioavailability Prediction Medicinal Chemistry

Commercial Purity and Supplier Quality Standards: ≥95-98% Purity with GHS-Compliant Hazard Documentation

The compound is commercially available from multiple established vendors with documented purity specifications ranging from ≥95% to 98% . Vendor technical data sheets include comprehensive GHS hazard classification (Warning; H302-H315-H319-H335) with corresponding precautionary statements (P261-P280-P302+P352) . This level of documented quality control and safety information provides procurement assurance not uniformly available for less common or custom-synthesized morpholine analogs, where purity claims may be less rigorously verified or hazard data incomplete .

Quality Control Procurement Specification Reproducibility

Optimal Application Scenarios for Tert-butyl 3-cyanoacetyl-4-morpholinecarboxylate in Research and Development


Synthesis of HIV Integrase Inhibitor Scaffolds via Cyanoacetyl-Derived Heterocyclization

This compound serves as a key reactant for constructing HIV integrase inhibitor cores . The cyanoacetyl group facilitates Knoevenagel condensation followed by cyclocondensation with hydrazines or guanidines to yield pyrazolone or pyrimidinone heterocycles, which have been validated as privileged scaffolds in integrase inhibition by Gardelli et al. [1]. Procurement of the pre-assembled morpholine scaffold eliminates 2-3 synthetic steps typically required to install both the Boc-protected amine and the reactive methylene equivalent onto the morpholine core, thereby improving overall sequence yield and reducing development timelines for antiviral medicinal chemistry programs [2].

Construction of Spirocyclic and Fused Heterocyclic Libraries for Kinase Drug Discovery

The target compound's calculated TPSA of 79.63 Ų and LogP of 1.11 position it within favorable physicochemical space for kinase inhibitor discovery . The cyanoacetyl group is a well-established precursor to pyrazoles, isoxazoles, and pyrimidines—heterocycles that constitute the core of numerous ATP-competitive kinase inhibitors [1]. The Boc-protected morpholine nitrogen can be unmasked under acidic conditions to reveal a secondary amine capable of forming critical hydrogen-bonding interactions with kinase hinge regions. This orthogonal functionality makes the compound particularly valuable for generating diverse compound libraries with drug-like property profiles in a single synthetic step from a common intermediate [2].

Diversity-Oriented Synthesis (DOS) and Parallel Library Production

The orthogonal reactivity profile—an electrophilic carbonyl alpha to a nitrile, a protected amine, and the morpholine oxygen—renders this compound a versatile building block for diversity-oriented synthesis workflows . In parallel library production, the cyanoacetyl moiety can be diversified via Knoevenagel condensation with a panel of aldehydes, followed by cyclization with various bis-nucleophiles to yield structurally distinct heterocyclic scaffolds from a single starting material [1]. The 98% commercial purity specification ensures reproducibility across parallel reaction arrays, minimizing variability due to starting material quality and enabling robust SAR (structure-activity relationship) interpretation [2].

Peptidomimetic and Conformationally Constrained Scaffold Synthesis

The 3-substituted morpholine core provides a conformationally constrained scaffold with defined spatial orientation of functional groups, a property exploited in peptidomimetic design . Upon Boc deprotection, the morpholine nitrogen can serve as a tertiary amine bioisostere for piperidine or pyrrolidine moieties in lead compounds, offering modulated basicity (pKa ~7.4-8.0) that can influence target engagement and off-target pharmacology [1]. The cyanoacetyl-derived heterocycles installed at the 3-position extend molecular complexity while maintaining the core morpholine scaffold's favorable drug-like attributes, as evidenced by the TPSA of 79.63 Ų [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 3-cyanoacetyl-4-morpholinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.